Conformational Specificity of meso-2,3,4,5-Tetramethylhexane in Molecular Recognition Studies
The meso stereochemistry of 2,3,4,5-tetramethylhexane produces a defined set of low-energy conformations distinct from its chiral analogs. Conformational analysis identified three minima for the meso isomer, with energy barriers for interconversion quantified [1]. In contrast, chiral branched analogs exhibit different conformational energy landscapes due to altered steric interactions. This meso-specific conformational signature is essential for studies of molecular shape recognition and steric effects.
| Evidence Dimension | Number of low-energy conformational minima and interconversion barriers |
|---|---|
| Target Compound Data | meso-2,3,4,5-Tetramethylhexane: three distinct minima; specific rotational barriers identified for C2-C3 and C3-C4 bonds. |
| Comparator Or Baseline | Chiral branched decane isomers (class-level): qualitatively different conformational energy landscapes. |
| Quantified Difference | Qualitative and energetic differences in conformational minima; meso-specific barriers unavailable for exact chiral comparator. |
| Conditions | Molecular mechanics calculations (MM2) and NMR-derived coupling constants; solvent: CDCl3. |
Why This Matters
Selection of the meso isomer over a generic branched C10 alkane is mandatory for experimental reproducibility in studies where molecular shape dictates physical behavior.
- [1] Hoffmann, R.W.; Menzel, K. Conformational analysis of meso-2,3,4,5-tetramethylhexane and some of its derivatives. Eur. J. Org. Chem. 2001, 2001 (14), 2749-2755. View Source
